Home > Products > Screening Compounds P95510 > 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one - 866810-13-1

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

Catalog Number: EVT-2872744
CAS Number: 866810-13-1
Molecular Formula: C24H19ClFNO4S
Molecular Weight: 471.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

  • Compound Description: This compound is a novel polyheterocyclic molecule synthesized using a multi-step process involving a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, and subsequent modifications []. It highlights the synthesis of complex structures containing chlorophenyl and phenyl substituents.

3-(4-Isopropyl)benzylidene-8-ethoxy,6-methyl,chroman-4-one (SBL-060)

  • Compound Description: SBL-060 is a small molecule investigated for its anticancer efficacy, particularly in acute myeloid leukemia (AML) cells []. It demonstrates dual inhibitory activity against estrogen receptor α (ERα) and Akt kinase.

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Compound Description: This compound, along with its isostructural analog 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, represents a class of molecules with distinct structural features, including chlorophenyl and fluorophenyl groups, and a triazole ring [].

5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one (Aprepitant)

  • Compound Description: Aprepitant is a pharmaceutical compound recognized as a substance P (neurokinin-1) receptor antagonist, used to treat psychiatric disorders, inflammatory diseases, and emesis [, ]. It highlights the therapeutic potential of complex molecules containing fluorophenyl groups.

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds exhibits bactericidal activities, particularly against crop blights and cotton fusarium wilt []. Their structure, featuring a fluorophenyl group and a triazole ring, highlights the importance of these motifs in designing biologically active molecules.

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This molecule, synthesized and characterized using various spectroscopic techniques, demonstrated significant anti-ischemic activity in vivo, particularly in prolonging the survival time of mice subjected to acute cerebral ischemia [].

1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: This series of derivatives was synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria []. Their design highlights the incorporation of a fluorophenyl group into a quinazolinone scaffold.

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound, crystallized as its hydrochloride salt, was structurally compared to its fluorinated analog, highlighting the impact of fluorine substitution on molecular conformation and crystal packing [].

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits potent neuroprotective activity by prolonging the survival time of mice in acute cerebral ischemia models [].

1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

  • Compound Description: These compounds were designed based on a hybrid approach and screened for their antimicrobial activity against various Gram-positive and Gram-negative bacteria [].

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

  • Compound Description: This compound, a hydrochloride salt, provides structural insights through comparison with a fluorinated analog, demonstrating the impact of fluorine substitution on molecular conformation [].

(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative, characterized by X-ray crystallography, exhibits a specific conformation with a dihedral angle between the chlorophenyl and fluorophenyl rings [].

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) derivatives

  • Compound Description: This series of SN79 analogs explores the structure-activity relationships of sigma-2 receptor ligands, revealing their diverse effects on cytotoxicity and metabolic stimulation [].

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized via a microwave-assisted reaction, demonstrates the formation of complex heterocyclic systems containing a chlorophenyl group [].

Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate

  • Compound Description: This compound, characterized by X-ray crystallography, forms a one-dimensional chain structure stabilized by intermolecular hydrogen bonds involving the N-H and oxygen atoms [].

(2RS,4SR)-7-Chloro-2-exo-(2-chloro-6-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine and its Analogs

  • Compound Description: This compound and its three analogs, featuring variations in substituents and hydrogen-bonding patterns, were investigated for their structural properties and packing arrangements [].

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits intra- and intermolecular hydrogen bonding, influencing its crystal packing and potentially its physicochemical properties [].

(4Z)-4-[(2E)-3-(4-Chlorophenyl)-1-hydroxyprop-2-en-1-ylidene]-5-methyl-2-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound, with two independent molecules in the asymmetric unit, forms centrosymmetric dimers through π-π stacking interactions involving the phenyl groups [].

N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722)

  • Compound Description: BOS172722 is a clinical candidate developed as a potent and selective inhibitor of monopolar spindle 1 (MPS1) kinase, a promising target for cancer therapy []. Its structure highlights the significance of a methyl group at the 6-position of the pyrido[3,4-d]pyrimidine core for improving metabolic stability.

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

  • Compound Description: This compound represents a nonpeptidomimetic antagonist developed as a clinical candidate for antagonizing X-linked and cellular inhibitor of apoptosis proteins (IAPs), making it a promising anticancer agent []. Its structure demonstrates the successful optimization of a fragment-derived lead molecule for improved metabolic stability and cardiac safety.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 acts as a potent dual antagonist for adenosine A1 and A2A receptors, demonstrating therapeutic potential for Parkinson's disease and cognitive enhancement [].

3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one

  • Compound Description: This furanone derivative, characterized by X-ray crystallography, possesses a distinct conformation and forms a two-dimensional layer structure through intermolecular hydrogen bonding [].

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: This compound, with two independent molecules in the asymmetric unit, exhibits conformational flexibility in the cyclohexene ring and forms inversion dimers through weak C-H⋯O hydrogen bonds [].

(Z)-2-(4-Chlorophenyl)-4-(furan-2-yl(phenylamino)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This pyrazolone derivative, characterized by X-ray crystallography, highlights the synthesis and structural diversity of compounds containing a chlorophenyl group [].

5-Methyl-3-alkyl-1,3,4-thiadiazol-2(3H)-one Derivatives

  • Compound Description: These derivatives, synthesized through a novel intramolecular nucleophilic substitution reaction, belong to the aliphatic 1,3,4-thiadiazol-2(3H)-one class and represent a new series of compounds [].

5-(2-Chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, and 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

  • Compound Description: These compounds were investigated for their solubility in mixtures of poly(ethylene glycol) 600, ethanol, and water, providing valuable data for pharmaceutical formulation development [].

Diethyl 2-[4-(4-Fluorophenyl)-2-methyl-4-oxobutan-2-yl]malonate

  • Compound Description: This compound, characterized by X-ray crystallography, forms infinite chains in the crystal structure through C-H⋯O contacts, demonstrating the influence of weak intermolecular interactions on solid-state packing [].

4-Phenyl-6-Methyl-5-[(2'-Substituted-Phenyl) 1,3,4-Oxadiazole)]-3,4-Dihydropyrimidin-2(1H)-One Derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their anticonvulsant activity, demonstrating the potential of dihydropyrimidine scaffolds for medicinal chemistry [].

4-(4-Chlorophenyl)-6-methyl-5-methoxy-caronyl-3,4-dihydropyrimidin-2(H)-one

  • Compound Description: This compound, synthesized under microwave irradiation, exhibits a boat conformation of the pyrimidine ring as revealed by X-ray crystallography [].

(±)-trans-6-[4,4-bis(4-Fluorophenyl)-3-(1-methyl-1H-tetrazol-5-yl)-1(E),3-[2-14C]butadienyl]-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one

  • Compound Description: This radiolabeled compound was synthesized using a convergent approach, incorporating [14C]methyl iodide as a key building block [].

1-Methyl-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (ID-540)

  • Compound Description: ID-540 was evaluated in cats and rabbits, demonstrating electrophysiological and behavioral effects similar to diazepam, a classic benzodiazepine drug [].

8-(((4-((2,3-Diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

  • Compound Description: This compound, characterized by X-ray crystallography, exhibits potent inhibitory activity against c-Met and c-Kit kinases, demonstrating its potential as an anticancer agent [].

(2E)-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative, with two independent molecules in the asymmetric unit, exhibits different orientations of the carbonyl and ethylene double bonds, demonstrating conformational flexibility [].
  • Compound Description: These complexes, featuring organotin(IV) moieties and a 4-fluorophenylselenoacetate ligand, were synthesized and evaluated for their in vitro cytostatic activity against human breast cancer cell lines [].

(±)-trans-4-(3-Nitrophenyl)- and (+)-trans-4-(4-Fluorophenyl)-2-hydroxy-2-methyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

  • Compound Description: These compounds, characterized by X-ray crystallography, reveal distinct conformations and intermolecular hydrogen-bonding patterns, highlighting the influence of substituents on molecular structure [].

(E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative exhibits weak intramolecular C-H⋯O and C-H⋯Cl interactions and forms antiparallel chains in the crystal structure through short Cl⋯F contacts [].

2-[(4-Chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl]cyclohexan-1-one

  • Compound Description: This compound, characterized by X-ray crystallography, forms chains through strong N-H⋯O hydrogen bonds, further connected by weak C-H⋯π interactions to form layers [].

{2-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinylmethyl] cyclopentyl}-(4-fluorophenyl)-methanone

  • Compound Description: This haloperidol analog, with a semi-rigid cyclopentane ring replacing the propyl chain, provides insights into the structure-activity relationships of neuroleptic drugs [].

1-Acetyl-3,3-bis((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)indolin-2-one

  • Compound Description: This compound, characterized by X-ray crystallography, demonstrates the formation of a complex structure through the reaction of N-acetyl-2-indolinone with a substituted oxadiazole derivative [].

15-(4-Chlorophenyl)-6b-hydroxy-17-methyl-6b,7,16,17-tetrahydro-7,14a-methanonaphtho[1′,8′:1,2,3]pyrrolo[3′,2′:8,8a]azuleno[5,6-b]quinolin-14(15H)-one methanol hemisolvate

  • Compound Description: This complex polycyclic compound, crystallized as a methanol hemisolvate, exhibits a network of intra- and intermolecular hydrogen bonds, influencing its crystal packing arrangement [].

4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4-triazol-5(1H)-one

  • Compound Description: This compound, synthesized using two different methods, serves as a key intermediate in the preparation of carfentrazone-ethyl, a highly effective herbicide [].

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol Mixture

  • Compound Description: This mixture, formulated in thistle seed oil, exhibited positive effects on the healing of purulent wounds in sheep, demonstrating its potential as a veterinary medicine [].

6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl)-1-methyl-5-nitro-1,2,3,4-tetrahydropyridin-2-one

  • Compound Description: This compound, characterized by X-ray crystallography, adopts a skew boat conformation of the tetrahydropyridone ring and exhibits weak C-H⋯O interactions in the crystal structure [].

1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde

  • Compound Description: This imidazole derivative, with two molecules in the asymmetric unit, exhibits various intermolecular interactions, including C-H⋯O hydrogen bonds, π-π stacking interactions, and C-H⋯π interactions [].
  • Compound Description: These novel ligands exhibit irreversible and selective binding to "peripheral" type benzodiazepine receptors (PBR), highlighting the importance of stereochemistry in ligand-receptor interactions [].
Overview

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines, specifically tetrahydroquinolines. This compound features various functional groups, including a chlorophenyl and a fluorobenzenesulfonyl moiety, which contribute to its potential biological activities. The compound is primarily investigated for its pharmacological properties, particularly in the context of inhibiting specific biological pathways.

Source

The compound has been discussed in various patent applications and scientific literature, indicating its relevance in medicinal chemistry. Notably, patents related to tetrahydroquinoline derivatives highlight their potential as therapeutic agents for various diseases, including cancer and autoimmune disorders .

Classification

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can be classified as:

  • Chemical Class: Tetrahydroquinoline derivatives
  • Functional Groups:
    • Chlorophenyl group
    • Ethoxy group
    • Fluorobenzenesulfonyl group
Synthesis Analysis

Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The general synthetic route may include:

  1. Formation of the Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as aniline derivatives and aldehydes.
  2. Introduction of Substituents: The chlorophenyl and ethoxy groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Sulfonation: The incorporation of the fluorobenzenesulfonyl group may involve sulfonation reactions using sulfonyl chlorides or anhydrides.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound .

Molecular Structure Analysis

Data

  • Molecular Formula: C19H18ClFNO3S
  • Molecular Weight: 387.87 g/mol
  • Melting Point: Specific melting point data is not readily available but is crucial for characterizing solid-state properties.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The ethoxy group can undergo nucleophilic attack under basic conditions.
  2. Electrophilic Aromatic Substitution: The chlorophenyl group can be further substituted with other electrophiles.
  3. Reduction Reactions: The quinoline moiety may be reduced to form dihydro derivatives under specific conditions.

Technical Details

Reactions are typically conducted in controlled environments using solvents like dimethyl sulfoxide or acetonitrile, with catalysts such as palladium or nickel complexes to facilitate transformations .

Mechanism of Action

Process

The mechanism of action for 1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is primarily linked to its ability to interact with specific biological targets, potentially inhibiting certain pathways involved in disease processes such as inflammation or cancer progression.

Data

Research indicates that compounds in this class may act on nuclear receptors or enzymes involved in metabolic pathways, leading to altered gene expression and cellular responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from studies indicate that the compound exhibits significant thermal stability, making it suitable for various applications .

Applications

Scientific Uses

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is primarily explored for its potential therapeutic applications:

  • Pharmaceutical Research: Investigated for anti-inflammatory and anticancer properties.
  • Biological Studies: Used in studies examining receptor interactions and metabolic pathways.

Ongoing research aims to elucidate additional biological activities and optimize the compound's efficacy for therapeutic use .

Properties

CAS Number

866810-13-1

Product Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one

Molecular Formula

C24H19ClFNO4S

Molecular Weight

471.93

InChI

InChI=1S/C24H19ClFNO4S/c1-2-31-19-9-12-22-21(13-19)24(28)23(32(29,30)20-10-7-18(26)8-11-20)15-27(22)14-16-3-5-17(25)6-4-16/h3-13,15H,2,14H2,1H3

InChI Key

QZPLPBKLLPNVHM-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.